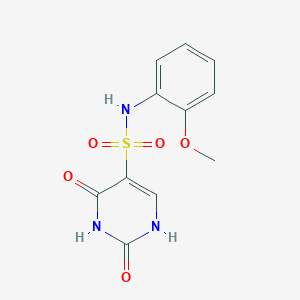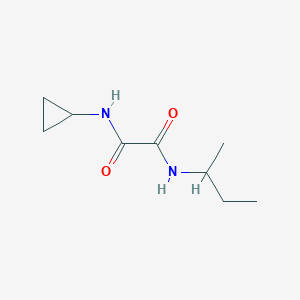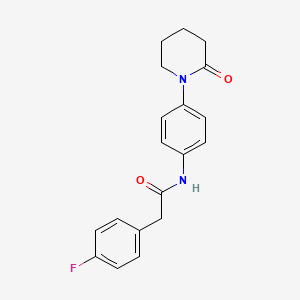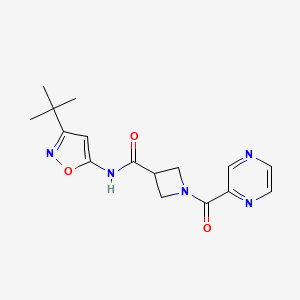![molecular formula C7H11N3O2S B2781463 5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034401-09-5](/img/structure/B2781463.png)
5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound with a unique fused pyrazole and pyrazine ring system. Its chemical structure combines the features of both pyrazole and pyrazine, making it an intriguing scaffold for drug discovery research .
Synthesis Analysis
- Cyclization : The cyclization of 1,2-diamine derivatives with sulfonium salts has been employed to create protected piperazines, which can subsequently undergo selective intramolecular cyclization reactions to yield piperazinopyrrolidinones .
Molecular Structure Analysis
The molecular structure of 5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine consists of a pyrazole ring fused with a pyrazine ring. The presence of the methylsulfonyl group adds further complexity to its structure. The arrangement of atoms and bonds within this scaffold determines its biological properties and interactions .
Applications De Recherche Scientifique
Anticancer Research
Cancer remains a significant global health challenge. Researchers have explored novel compounds to combat cancer, and 5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is one such candidate. Specifically, it targets the SHP2 protein, a member of the protein tyrosine phosphatases (PTPs) family closely associated with cancer progression . By optimizing the known inhibitor SHP099 and introducing the methylsulfonyl group, researchers have developed active and acceptable cytotoxic agents. These compounds show promise in inhibiting cancer cell proliferation, migration, and metabolism.
Drug Design and Optimization
The structure-based drug design approach has been instrumental in optimizing inhibitors. Researchers have used 5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a linker to enhance the efficacy of existing inhibitors. By modifying the SHP099 inhibitor, they synthesized three pyrazine-based small molecules. These compounds exhibit interactions similar to those reported in the literature, with the addition of a new hydrogen bond .
Biological Activity Studies
Scientists have investigated the biological activity of 5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives. One notable compound is methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride. This compound demonstrates cytotoxicity and holds promise as an active agent in cancer treatment .
Heterocyclic Chemistry
The compound’s pyrazine core contributes to its versatility in organic synthesis. Researchers have explored its reactivity and multifarious biological activity . Understanding its chemical properties aids in designing novel derivatives for various applications.
Pharmacological Inhibitors
The activation of the PTPs pathway, particularly the SHP2 cascade, has led to the development of pharmacological inhibitors5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine plays a role in this context, targeting catalytic sites and potentially disrupting cancer-related signaling pathways .
Synthetic Methods and Scaffold Development
Researchers have explored synthetic methods for constructing imidazo[1,2-a]pyrazine derivatives, which share similarities with our compound. These efforts contribute to scaffold development and expand the toolbox for drug discovery .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as tetrahydropyrazolo[1,5-a]pyrazines, have been identified as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1), and cytochrome cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may affect pathways related to signal transduction, enzyme regulation, and metabolism . The downstream effects of these pathway modulations would depend on the specific target and the biological context.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have potential antiviral, antitumor, and other biological activities .
Propriétés
IUPAC Name |
5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-13(11,12)9-4-5-10-7(6-9)2-3-8-10/h2-3H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDAOAJZOLFOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN2C(=CC=N2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(4-Thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2781391.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxyethoxy)propanamide](/img/structure/B2781394.png)
![1-(Propan-2-yl)-2-azaspiro[3.5]nonane](/img/structure/B2781395.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea](/img/structure/B2781399.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2781403.png)